3-Bromo-4-methyl-5-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

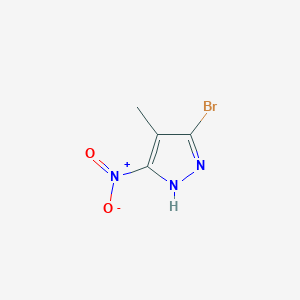

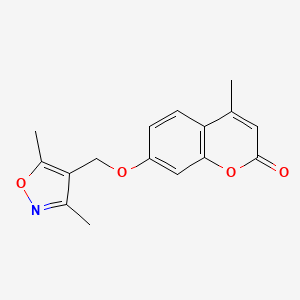

3-Bromo-4-methyl-5-nitro-1H-pyrazole is a chemical compound with the molecular formula C3H2BrN3O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a bromine atom attached to one of the carbon atoms in the ring, a methyl group attached to another carbon atom, and a nitro group attached to the third carbon atom .Chemical Reactions Analysis

Pyrazoles are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications

Synthesis and Reactivity

One application of similar pyrazole compounds involves their synthesis and reactivity analysis. For example, research into the synthesis and comparison of the reactivity of trinitropyrazole derivatives has shown that these compounds can undergo nucleophilic substitution reactions under mild conditions, leading to the production of dinitropyrazoles with high yields. This type of chemical reactivity is crucial for developing new materials and chemicals with specific properties (Dalinger et al., 2013).

Supramolecular Structure Analysis

The study of supramolecular structures of pyrazole derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, reveals how these compounds crystallize and interact at the molecular level. Understanding these interactions is essential for the design of materials with specific optical, electronic, or mechanical properties (Padilla-Martínez et al., 2011).

Corrosion Inhibition

Research into heterocyclic diazoles, including pyrazole derivatives, has shown their effectiveness as corrosion inhibitors for metals in acidic conditions. This application is particularly relevant in industrial processes where metal corrosion can lead to significant economic losses and safety hazards. By exploring the inhibitive properties and surface morphology of these compounds, scientists can develop more effective corrosion inhibitors (Babić-Samardžija et al., 2005).

Nitration Studies

The nitration of pyrazole compounds, including studies on 3-methyl-1,5-diphenylpyrazole and related compounds, is crucial for the synthesis of nitro-substituted pyrazoles. These studies are fundamental for developing new pharmaceuticals, explosives, and materials with specific energetic properties (Barry et al., 1969).

Mechanism of Action

Target of Action

Pyrazoles, the class of compounds to which 3-Bromo-4-methyl-5-nitro-1H-pyrazole belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Derivatives of pyrazole, such as 3(5)-aminopyrazoles, are known to serve as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

Result of Action

Changes in the structure of pyrazoles, due to phenomena like tautomerism, translate into changes in properties .

properties

IUPAC Name |

3-bromo-4-methyl-5-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-2-3(5)6-7-4(2)8(9)10/h1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKHIUDBMMPVPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2717144.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2717149.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2717151.png)

![N1-(4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2717157.png)

![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)

![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea](/img/structure/B2717163.png)

![4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)